N-cyclopentyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopentyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetic acid, while reduction may yield N-cyclopentyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanol .
Scientific Research Applications
N-cyclopentyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to selectively activate DAG-activated TRPC3/TRPC6/TRPC7 channels . This activation can lead to various physiological effects, including neurite growth and neuroprotection in cultured neurons .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
Uniqueness
N-cyclopentyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide is unique due to its specific molecular structure, which allows it to selectively activate certain ion channels and exhibit specific biological activities . This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-cyclopentyl-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-2-24-18-10-6-5-9-17(18)22-13-11-21(12-14-22)15-19(23)20-16-7-3-4-8-16/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYKZOSZKBAJSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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